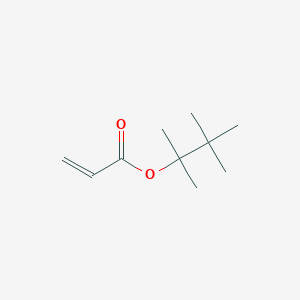

2,3,3-Trimethylbutan-2-yl prop-2-enoate

Description

Contextualization within Acrylate (B77674) and Methacrylate (B99206) Monomer Chemistry

Acrylate and methacrylate esters are fundamental building blocks in the polymer industry, forming the basis for a wide array of materials with diverse applications. nih.govresearchgate.net These monomers are vinyl compounds characterized by a vinyl group directly attached to a carbonyl carbon. The general structure allows for a vast range of "R" groups on the ester moiety, which in turn dictates the final properties of the polymer. nih.gov Polyacrylates and polymethacrylates are known for their transparency, weather resistance, and versatility. nih.gov

The reactivity of these monomers in polymerization, primarily through free-radical mechanisms, is well-documented. The nature of the ester group can significantly influence polymerization kinetics and the physical properties of the resulting polymer, such as its glass transition temperature (Tg), flexibility, and solubility. mdpi.com

Significance of Sterically Hindered Acrylate Esters in Polymer Science

The structure of 2,3,3-trimethylbutan-2-yl prop-2-enoate is notable for its bulky, sterically hindered ester group (the 2,3,3-trimethylbutan-2-yl group). In polymer science, steric hindrance in monomers plays a crucial role in polymerization behavior and the final polymer architecture. Large substituent groups near the polymerizable double bond can:

Influence Polymerization Rates: Steric bulk can impede the approach of propagating radical chains to the monomer, potentially lowering the rate of polymerization.

Affect Polymer Tacticity: The stereochemistry of the polymer chain (isotactic, syndiotactic, or atactic) can be influenced by the steric interactions of the side chains.

Modify Polymer Properties: The bulky side groups can restrict chain mobility, leading to polymers with higher glass transition temperatures, altered solubility, and unique mechanical and thermal properties. For instance, the synthesis of well-defined polymers from sterically hindered monomers can sometimes be achieved through controlled radical polymerization techniques. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylbutan-2-yl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-8(11)12-10(5,6)9(2,3)4/h7H,1H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMPNJVETUZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)OC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698151 | |

| Record name | 2,3,3-Trimethylbutan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-90-2 | |

| Record name | 1,1,2,2-Tetramethylpropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylbutan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,3 Trimethylbutan 2 Yl Prop 2 Enoate

Established Synthetic Routes for the 2,3,3-Trimethylbutan-2-yl Moiety

The core of the target molecule is the 2,3,3-trimethylbutan-2-yl group, derived from its corresponding alcohol, 2,3,3-trimethylbutan-2-ol. The synthesis of this highly branched tertiary alcohol is not trivial and typically involves the construction of its carbon skeleton through reactions that can effectively couple bulky alkyl groups.

Synthesis of 2,3,3-Trimethylbutan-2-ol from Aliphatic Hydrocarbons

Direct synthesis from simple aliphatic hydrocarbons is impractical. Instead, multi-step syntheses are employed, often utilizing organometallic reagents to form the key carbon-carbon bonds. A prevalent and effective method is the Grignard reaction, which involves the nucleophilic attack of a Grignard reagent on a ketone.

Specifically, 2,3,3-trimethylbutan-2-ol can be synthesized by the reaction of tert-butylmagnesium chloride with acetone. orgsyn.org In this reaction, the tert-butyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the final tertiary alcohol product. askfilo.comdoubtnut.comtestbook.comdoubtnut.com

Another potential, though less direct, route starts from the pinacol rearrangement. Industrially, pinacolone (3,3-dimethyl-2-butanone) can be produced from isoprene and formaldehyde. wikipedia.org This ketone can then serve as a precursor. The reaction of pinacolone with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide, followed by hydrolysis, will also yield 2,3,3-trimethylbutan-2-ol. askfilo.comdoubtnut.com

Derivatization Strategies for Branched Alkyl Alcohols

Once synthesized, the 2,3,3-trimethylbutan-2-ol moiety can undergo several derivatization reactions. For the purpose of forming the target acrylate (B77674) ester, the primary derivatization is esterification. However, due to the steric hindrance of the tertiary alcohol, direct esterification is often challenging. Alternative strategies may involve converting the alcohol into a better leaving group to facilitate nucleophilic substitution, though for acrylate synthesis, the focus remains on direct coupling with the acrylate source. The principal strategies for forming the ester bond are detailed in the following sections.

Esterification Reaction Pathways for Acrylate Formation

The formation of the prop-2-enoate (acrylate) ester from the highly hindered 2,3,3-trimethylbutan-2-ol requires specific methodologies to overcome the challenges of steric hindrance and potential side reactions, such as dehydration of the tertiary alcohol.

Direct Esterification Techniques

Direct esterification of a tertiary alcohol with a carboxylic acid, known as Fischer esterification, is generally inefficient due to steric hindrance and the high propensity for the alcohol to undergo elimination (dehydration) in the presence of strong acid catalysts, which are typically required for this reaction. google.com

To circumvent these issues, more reactive acylating agents are often used instead of acrylic acid itself. The reaction of the alcohol with acrylic anhydride or acryloyl chloride in the presence of a non-acidic, nucleophilic catalyst is a more viable approach. Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) or vanadyl triflate can effectively promote the acylation of alcohols with acid anhydrides under milder conditions, minimizing the risk of dehydration. google.comorganic-chemistry.org This method avoids the harsh acidic conditions that lead to the formation of alkene byproducts. A reusable solid catalyst system, such as indium halides on a montmorillonite support, has also been shown to be effective for the esterification of tertiary alcohols with acid anhydrides, offering high conversion and selectivity. google.comresearchgate.net

Transesterification Approaches

Transesterification is a widely used industrial method for producing specialty acrylate esters. This process involves the reaction of an alcohol with a readily available acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. google.com The equilibrium of this reversible reaction is driven towards the desired product by continuously removing the more volatile alcohol byproduct (e.g., methanol or ethanol). google.com

This method is particularly suitable for hindered alcohols like 2,3,3-trimethylbutan-2-ol. The reaction is typically carried out at elevated temperatures in a reactor equipped with a distillation column to facilitate the removal of the light alcohol. The choice of catalyst is crucial for achieving high yields and selectivity.

Catalyst Systems in Esterification of 2,3,3-Trimethylbutan-2-yl prop-2-enoate

The choice of catalyst is critical for the successful synthesis of 2,3,3-trimethylbutan-2-yl prop-2-enoate, whether through direct esterification or transesterification. The catalyst must be effective in promoting the reaction of a sterically demanding tertiary alcohol while minimizing side reactions.

For direct esterification with acrylic anhydride, nucleophilic catalysts are preferred. For transesterification , a variety of catalysts are employed, including organometallic compounds and alkali metal derivatives.

Below is a table summarizing various catalyst systems applicable to the esterification of hindered alcohols.

| Reaction Type | Catalyst System | Catalyst Class | Key Characteristics |

|---|---|---|---|

| Direct Esterification | 4-(N,N-Dimethylamino)pyridine (DMAP) | Organocatalyst | Highly effective for acylation with anhydrides; mild conditions. organic-chemistry.org |

| Direct Esterification | Indium(III) chloride on Mont. K-10 | Solid Acid | Reusable heterogeneous catalyst; high selectivity for tertiary esters. google.com |

| Transesterification | Alkyl Titanates (e.g., 2-octyl titanate) | Organometallic | Commonly used in industrial acrylate production; effective at high temperatures. google.com |

| Transesterification | Lithium Salts (e.g., LiOH) | Inorganic Base | Used in defined, low concentrations for methacrylate (B99206) transesterification. google.com |

| Transesterification | Dibutyltin Oxide (DBTO) | Organometallic | Common tin-based catalyst for transesterification processes. |

| Transesterification | KF/Al2O3 | Heterogeneous Base | Solid base catalyst effective for transesterification of oils. researchgate.net |

The following table provides a comparative overview of the direct esterification and transesterification pathways for the synthesis of acrylate esters from sterically hindered alcohols.

| Feature | Direct Esterification (with Anhydride) | Transesterification |

|---|---|---|

| Acrylating Agent | Acrylic Anhydride / Acryloyl Chloride | Methyl/Ethyl Acrylate |

| Byproduct | Carboxylic Acid / HCl | Low-boiling Alcohol (Methanol/Ethanol) |

| Key Challenge | Handling of corrosive/reactive acylating agents. | Shifting reaction equilibrium by removing byproduct. |

| Typical Catalysts | Nucleophilic catalysts (e.g., DMAP). organic-chemistry.org | Organometallics (e.g., Alkyl Titanates), Bases. google.com |

| Advantages | Can achieve high conversion under mild conditions. | Utilizes stable and readily available acrylate esters. |

| Disadvantages | Acylating agents are more expensive and hazardous. | Requires efficient distillation to drive the reaction. |

Green Chemistry Principles in Monomer Synthesis

The synthesis of acrylate monomers like 2,3,3-trimethylbutan-2-yl prop-2-enoate is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents and the maximization of atom economy to minimize waste.

Solvent Selection and Optimization

The choice of solvent is critical in chemical synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. hilarispublisher.com Traditional esterification reactions, such as the Steglich esterification, have frequently employed hazardous solvents like dichloromethane (DCM), chloroform (CHCl₃), and N,N-dimethylformamide (DMF). hilarispublisher.comtandfonline.com These solvents are associated with significant environmental, health, and safety concerns; for instance, DCM and chloroform are considered probable human carcinogens, and DMF has reproductive toxicity concerns. hilarispublisher.com

Modern approaches to acrylate synthesis prioritize the substitution of these hazardous solvents with greener alternatives. Acetonitrile has been recommended as a less hazardous replacement for chlorinated solvents and DMF in Steglich esterifications, offering comparable reaction rates and yields. hilarispublisher.com Another sustainable option is dimethyl carbonate (DMC), which has been identified as an effective solvent, particularly when used with Mukaiyama's reagent in Steglich-type reactions. tandfonline.comrsc.org The optimization of solvent selection involves balancing reaction efficiency with safety and environmental impact, as highlighted in various solvent selection guides. nih.gov One-pot syntheses, which minimize solvent use by carrying out multiple reaction steps in a single reactor, further reduce the environmental impact. semanticscholar.org

Interactive Table 1: Comparison of Solvents in Ester Synthesis

| Solvent | Classification | Key Issues | Greener Alternative(s) |

| Dichloromethane (DCM) | Chlorinated | Probable carcinogen, ozone-depleting potential | Acetonitrile, 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity | Acetonitrile, Dimethyl Carbonate (DMC) |

| Chloroform (CHCl₃) | Chlorinated | Probable carcinogen | Acetonitrile |

| Acetonitrile | Polar Aprotic | Less hazardous than chlorinated solvents | Considered a greener replacement |

| Dimethyl Carbonate (DMC) | Carbonate | Low toxicity, biodegradable | Recommended for Steglich-type reactions |

Atom Economy and Waste Minimization Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no waste generated. acs.orgyoutube.com

The synthesis of 2,3,3-trimethylbutan-2-yl prop-2-enoate from its precursors, 2,3,3-trimethylbutan-2-ol and acrylic acid, can be analyzed through the lens of atom economy. A common method for this type of transformation is Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst. This method is generally considered to have a good atom economy, as the only byproduct is water. nih.gov

The atom economy for the synthesis of 2,3,3-trimethylbutan-2-yl prop-2-enoate via acid-catalyzed esterification can be calculated as follows:

Reaction: C₇H₁₆O (2,3,3-trimethylbutan-2-ol) + C₃H₄O₂ (Acrylic Acid) → C₁₀H₁₈O₂ (2,3,3-trimethylbutan-2-yl prop-2-enoate) + H₂O

Calculation:

Molecular Weight of 2,3,3-trimethylbutan-2-ol (C₇H₁₆O) = 116.20 g/mol

Molecular Weight of Acrylic Acid (C₃H₄O₂) = 72.06 g/mol

Molecular Weight of 2,3,3-trimethylbutan-2-yl prop-2-enoate (C₁₀H₁₈O₂) = 170.25 g/mol

Total Molecular Weight of Reactants = 116.20 + 72.06 = 188.26 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (170.25 / 188.26) x 100 ≈ 90.43%

In contrast, other methods like those using acid chlorides or anhydrides often have poorer atom economy due to the generation of stoichiometric byproducts such as salts or other acids. nih.gov Preventing waste at its source by choosing high atom economy reactions is a fundamental goal of green chemistry. youtube.com

Interactive Table 2: Atom Economy Calculation for the Synthesis of 2,3,3-Trimethylbutan-2-yl prop-2-enoate

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 2,3,3-trimethylbutan-2-ol | C₇H₁₆O | 116.20 |

| Acrylic Acid | C₃H₄O₂ | 72.06 |

| Total Reactant Mass | 188.26 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| 2,3,3-trimethylbutan-2-yl prop-2-enoate | C₁₀H₁₈O₂ | 170.25 |

| Atom Economy | 90.43% |

Stereochemical Considerations in Synthesis of Related Branched Acrylates

While 2,3,3-trimethylbutan-2-yl prop-2-enoate is an achiral molecule, the synthesis of structurally related branched acrylates often requires precise control of stereochemistry to produce a single enantiomer. Asymmetric synthesis is crucial in many applications, particularly in pharmaceuticals and materials science, where the chirality of a molecule can determine its biological activity or physical properties. hilarispublisher.com

Several strategies have been developed for the enantioselective synthesis of chiral acrylate esters. One approach involves the use of chiral auxiliaries. tandfonline.comtandfonline.com A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com For example, prolinol derivatives have been used as "internal" masking agents for acrylate esters to facilitate the synthesis of chiral α-substituted acrylate derivatives. tandfonline.comtandfonline.com

Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. nih.gov This avoids the need to attach and remove a stoichiometric auxiliary. For instance, the enantioselective synthesis of chiral α-stereogenic acrylates has been achieved through iridium-catalyzed allylic alkylation followed by a Horner-Wadsworth-Emmons olefination. rsc.org Similarly, palladium(II) catalysts have been employed for the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. nih.gov

Phase-transfer catalysis using chiral catalysts, such as binaphthyl-modified quaternary ammonium salts, has also proven effective for the asymmetric α-alkylation of malonate precursors, leading to versatile chiral building blocks that can be converted into chiral acrylates. researchgate.netnih.govnih.gov These methods provide pathways to access a wide array of chiral branched acrylates with high levels of stereocontrol, demonstrating the advanced techniques available for creating complex, stereodefined monomers.

Mechanistic Investigations of 2,3,3 Trimethylbutan 2 Yl Prop 2 Enoate Reactivity

Reaction Pathways and Kinetic Analysis of the Acrylate (B77674) Functional Group

The reactivity of 2,3,3-trimethylbutan-2-yl prop-2-enoate is primarily dictated by the acrylic ester moiety. The principal reaction pathways for this functional group are radical polymerization and hydrolysis.

Radical Polymerization: Like other acrylate monomers, 2,3,3-trimethylbutan-2-yl prop-2-enoate is expected to undergo free-radical polymerization. This chain reaction is typically initiated by thermal or photochemical decomposition of an initiator to form radicals, which then add across the carbon-carbon double bond of the acrylate. The polymerization process involves initiation, propagation, and termination steps. The kinetics of acrylate polymerization can be complex, influenced by factors such as temperature, monomer concentration, solvent viscosity, and the presence of inhibitors. researchgate.netmdpi.com At elevated temperatures, secondary reactions such as backbiting (intramolecular chain transfer) and β-scission become more prominent, affecting the polymer's microstructure and molar mass. acs.org

Hydrolysis: Acrylate esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield acrylic acid and the corresponding alcohol. This process can be catalyzed by either acid or base. free.frnih.gov Generally, the hydrolysis of esters follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a nucleophile (like a hydroxide (B78521) ion) attacks the carbonyl carbon. nih.gov

The rate of hydrolysis is dependent on pH and temperature. Base-catalyzed hydrolysis is typically much faster than the acid-catalyzed reaction. nih.govresearchgate.net Kinetic studies on the esterification of acrylic acid with various alcohols, which is the reverse of hydrolysis, provide valuable data on reaction rates and equilibrium constants under different conditions. researchgate.netresearchgate.net

Below is a table summarizing kinetic data for the esterification of acrylic acid with n-butanol, a reaction analogous to the formation of an acrylate ester.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 73.6 kJ/mol | Catalyst: Sulfonated Expanded Polystyrene | ump.edu.my |

| Equilibrium Conversion | 67.55 % | Temperature: 50 °C, Catalyst: 2%, Molar Ratio: 1:1 | researchgate.net |

| Equilibrium Conversion | 77.81 % | Temperature: 70 °C, Catalyst: 2%, Molar Ratio: 1:1 | researchgate.net |

| Reaction Order (Acrylic Acid) | 2 | Uncatalyzed | osti.gov |

| Reaction Order (Methanol) | 1 | Uncatalyzed | osti.gov |

This interactive data table provides kinetic parameters for the esterification of acrylic acid, offering insights into the factors influencing the formation and hydrolysis of acrylate esters.

Influence of the 2,3,3-Trimethylbutan-2-yl Group on Reaction Mechanisms

The 2,3,3-trimethylbutan-2-yl group is a highly branched, bulky tertiary alkyl substituent, also known as a t-heptyl or pentamethylethyl group. cymitquimica.comscbt.com This steric bulk exerts a significant influence on the reaction mechanisms and rates at the acrylate functional group.

Effect on Hydrolysis: The steric hindrance provided by the 2,3,3-trimethylbutan-2-yl group is anticipated to significantly slow the rate of hydrolysis, particularly for base-catalyzed pathways that rely on the BAC2 mechanism. The bulky group shields the carbonyl carbon from nucleophilic attack. In the case of tertiary alkyl halides, the SN2 reaction is blocked due to steric hindrance, and the reaction proceeds through an SN1 mechanism involving the formation of a stable tertiary carbocation. quora.comwpmucdn.com While ester hydrolysis typically proceeds via attack at the carbonyl, under certain acidic conditions, an AAL1 mechanism (analogous to SN1) involving the cleavage of the alkyl-oxygen bond could be considered, given the stability of the resulting tertiary carbocation. The unique hydrolytic behavior of esters with tertiary butyl groups has been noted, suggesting that a similar effect may be at play here. researchgate.net

Studies on Side Reactions and Impurity Formation during Synthesis and Processing

The purity of 2,3,3-trimethylbutan-2-yl prop-2-enoate is contingent on the purity of its precursors and the control of side reactions during its synthesis and storage.

Synthesis: The most common method for synthesizing acrylate esters is the direct esterification of acrylic acid with the corresponding alcohol (2,3,3-trimethylbutan-2-ol) in the presence of an acid catalyst. Potential side reactions and impurities can arise from several sources:

Impurities in Acrylic Acid: Commercial acrylic acid may contain impurities such as water, acetic acid, propionic acid, and the acrylic acid dimer. inchem.org Trace impurities like furfural (B47365) and benzaldehyde (B42025) can also be present and may inhibit or retard polymerization. google.comwipo.int

Impurities in the Alcohol: The synthesis of the tertiary alcohol, 2,3,3-trimethylbutan-2-ol, may result in isomeric impurities or unreacted starting materials that can carry over into the final product. cymitquimica.comgoogle.com

Side Reactions: During esterification, ether formation from the alcohol can occur as a side reaction, especially at high temperatures. Furthermore, if impurities are present in the starting materials, a range of undesired esters can be formed. acs.org

Premature Polymerization: A significant side reaction during synthesis and purification is the premature polymerization of the acrylate monomer. To prevent this, polymerization inhibitors are typically added. researchgate.net

The table below lists common impurities found in technical grade acrylic acid.

| Impurity | Typical Concentration | Potential Impact | Reference |

| Water | up to 0.3% w/w | Can shift esterification equilibrium | inchem.org |

| Acrylic Acid Dimer | up to 0.1% w/w | Can be incorporated into polymer chains | inchem.org |

| Methacrylic Acid | Variable | Can act as a comonomer | veeprho.com |

| Furfural | several ppm | Can affect polymerizability | google.com |

| Benzaldehyde | several ppm | Can affect polymerizability | google.com |

| Hydroquinone monomethyl ether | 200 ± 20 ppm | Polymerization inhibitor | inchem.org |

This interactive data table details common impurities in acrylic acid, which can influence the synthesis and final properties of 2,3,3-Trimethylbutan-2-yl prop-2-enoate.

Stability and Chemical Degradation Pathways of the Monomer

The stability of 2,3,3-trimethylbutan-2-yl prop-2-enoate is a critical consideration for its storage and handling. The primary routes of degradation are spontaneous polymerization and hydrolysis.

Inhibition of Polymerization: To ensure stability during storage, acrylate monomers are stabilized with inhibitors. Hydroquinone monomethyl ether (MeHQ) is a common inhibitor that is effective in the presence of dissolved oxygen. researchgate.net The inhibition period for acrylic esters is generally longer than that for acrylic acid itself. researchgate.net

Hydrolytic Stability: As discussed, the ester linkage is susceptible to hydrolysis. The rate of this degradation pathway is highly dependent on the pH and temperature of the environment. Due to the steric hindrance of the 2,3,3-trimethylbutan-2-yl group, this monomer is expected to exhibit greater hydrolytic stability compared to linear or less branched acrylate esters. free.frnih.gov However, over long periods, particularly under acidic or basic conditions, hydrolysis will lead to the formation of acrylic acid and 2,3,3-trimethylbutan-2-ol. nih.gov

Thermal Degradation: At elevated temperatures, thermal degradation can occur. For poly(t-butyl acrylate), a polymer with a structurally similar tertiary ester group, the primary thermal degradation pathway involves the elimination of isobutene to form poly(acrylic acid). researchgate.netmetu.edu.tr By analogy, a potential thermal degradation pathway for the 2,3,3-trimethylbutan-2-yl prop-2-enoate monomer could be the elimination of 2,3,3-trimethyl-1-butene (B165516) to yield acrylic acid. In general, the thermal degradation of acrylates can also produce carbon dioxide and alcohols. proquest.commdpi.com

Photodegradation: Exposure to ultraviolet (UV) radiation can also induce degradation. While more extensively studied in polymers, UV light can provide the energy to initiate radical reactions, potentially leading to polymerization or other degradation pathways. acs.orgacs.org

Polymerization Studies and Advanced Macromolecular Architectures

Homopolymerization of 2,3,3-Trimethylbutan-2-yl prop-2-enoate

Homopolymerization involves the polymerization of a single type of monomer to form a homopolymer. The study of homopolymerization provides fundamental insights into a monomer's reactivity and the properties of the resulting polymer.

Kinetic Studies of Monomer Conversion

Kinetic studies are crucial for understanding the rate of polymerization and how it is affected by various factors such as temperature, initiator concentration, and solvent. Typically, this involves monitoring monomer conversion over time. For acrylate (B77674) polymerizations, a linear increase in molecular weight with conversion and first-order kinetics are indicative of a controlled process. nih.gov

Despite extensive searches, no specific kinetic data or monomer conversion plots for the homopolymerization of 2,3,3-Trimethylbutan-2-yl prop-2-enoate have been published in peer-reviewed journals. Therefore, no data tables on its kinetic profile can be presented.

Influence of Initiation Systems on Polymerization Progression

The choice of an initiation system (e.g., thermal initiators, photoinitiators, or catalytic systems for controlled polymerization) is critical in defining the characteristics of the final polymer. For instance, controlled radical polymerization of various acrylates has been successfully initiated using copper-based catalysts in ATRP or specific chain transfer agents in RAFT. cmu.eduacs.org

There are no available studies that specifically investigate and compare the influence of different initiation systems on the polymerization progression of 2,3,3-Trimethylbutan-2-yl prop-2-enoate.

Control over Polymer Chain Length and Molecular Weight Distribution

A key goal in modern polymer synthesis is the precise control over polymer chain length (degree of polymerization) and molecular weight distribution (dispersity, Đ). In controlled polymerizations of common acrylates like tert-butyl acrylate, polymers with narrow molecular weight distributions (Đ typically between 1.1 and 1.2) can be achieved. researchgate.netacs.org

As no specific polymerization studies for 2,3,3-Trimethylbutan-2-yl prop-2-enoate are documented, there is no data available on the achievable control over its polymer chain length or the resulting molecular weight distributions.

Copolymerization Strategies Involving 2,3,3-Trimethylbutan-2-yl prop-2-enoate

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials that combine the properties of the constituent monomers.

Determination of Monomer Reactivity Ratios in Binary and Ternary Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other comonomer. These ratios determine the composition and microstructure of the resulting copolymer. Methods like the Fineman-Ross and Kelen-Tüdős are traditionally used to determine these ratios from experimental data.

No studies determining the monomer reactivity ratios for 2,3,3-Trimethylbutan-2-yl prop-2-enoate with any other monomer in binary or ternary systems have been found. Consequently, a data table of reactivity ratios cannot be provided.

Design and Synthesis of Specific Polymer Architectures

Network Polymerization and Cross-linking Investigations

Network polymers, characterized by their three-dimensional, cross-linked structures, exhibit high thermal stability, solvent resistance, and mechanical strength. The incorporation of 2,3,3-trimethylbutan-2-yl prop-2-enoate into such networks is an area of academic interest. In these investigations, the monomer can be copolymerized with a multifunctional cross-linking agent.

The bulky tertiary butyl group of the monomer is expected to influence the cross-linking density and the final properties of the network. Researchers would systematically vary the molar ratio of 2,3,3-trimethylbutan-2-yl prop-2-enoate to the cross-linker to study its effect on the gelation point and the thermomechanical properties of the resulting polymer network.

Table 1: Hypothetical Study on Network Polymerization of 2,3,3-Trimethylbutan-2-yl prop-2-enoate with a Divinyl Cross-linker

| Molar Ratio (Monomer:Cross-linker) | Swelling Ratio in Toluene | Glass Transition Temperature (Tg) |

| 99:1 | 8.5 | 115°C |

| 95:5 | 5.2 | 128°C |

| 90:10 | 3.1 | 142°C |

This table presents hypothetical data to illustrate expected trends in network polymerization studies.

Synthesis of Star, Brush, and Hyperbranched Polymers

The synthesis of polymers with advanced macromolecular architectures, such as star, brush, and hyperbranched polymers, often relies on controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netlongdom.orgresearchgate.net The use of 2,3,3-trimethylbutan-2-yl prop-2-enoate in these systems allows for the creation of polymers with a dense, sterically demanding periphery.

For star polymers, a "core-first" approach could be employed, using a multifunctional initiator to simultaneously grow polymer arms of poly(2,3,3-trimethylbutan-2-yl prop-2-enoate). longdom.orgresearchgate.net The bulky side groups would lead to a significant increase in the hydrodynamic volume of the star polymer with each added monomer unit.

Brush polymers, also known as molecular brushes, consist of a polymer backbone with polymeric side chains. Grafting poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) chains from a linear polymer backbone would result in a highly crowded structure, with potential applications in surface modification and as lubricants.

Hyperbranched polymers can be synthesized through the self-condensing vinyl polymerization of a suitable "inimer" (a molecule that can act as both an initiator and a monomer). While a direct inimer of 2,3,3-trimethylbutan-2-yl prop-2-enoate is not straightforward, its copolymerization with an inimer could introduce the bulky groups into a hyperbranched architecture.

Role of 2,3,3-Trimethylbutan-2-yl prop-2-enoate in Viscosity Modification Research

The solution properties of polymers are heavily influenced by their chemical structure and molecular architecture. Polymers derived from 2,3,3-trimethylbutan-2-yl prop-2-enoate are of interest in viscosity modification research due to the significant steric hindrance provided by the 2,3,3-trimethylbutan-2-yl group. This bulky group restricts chain mobility and intermolecular interactions, which can have a pronounced effect on the viscosity of a polymer solution.

In dilute solutions, the stiff and bulky nature of these polymer chains would lead to a larger hydrodynamic radius compared to a more flexible polymer of the same molecular weight, thereby increasing the intrinsic viscosity. In more concentrated regimes, the entanglement of these rigid chains would be less frequent, potentially leading to a lower than expected viscosity increase with concentration.

Academic Applications of Polymers Derived from 2,3,3-Trimethylbutan-2-yl prop-2-enoate

The unique properties of polymers synthesized from 2,3,3-trimethylbutan-2-yl prop-2-enoate make them intriguing candidates for various academic research applications, particularly in the fields of polymer composites and advanced material systems.

Integration into Novel Polymer Composites for Research

Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance its properties. The incorporation of polymers derived from 2,3,3-trimethylbutan-2-yl prop-2-enoate as either the matrix or as a surface modifier for the filler is a subject of academic exploration.

When used as the matrix, the inherent properties of the polymer, such as its thermal stability and mechanical stiffness, would be imparted to the composite. The bulky side groups could also influence the dispersion of the filler material within the matrix.

Alternatively, grafting these polymers onto the surface of reinforcing fillers (e.g., silica (B1680970) nanoparticles, carbon nanotubes) can improve the compatibility between the filler and a non-polar polymer matrix, leading to enhanced stress transfer and improved mechanical properties of the composite.

Table 2: Illustrative Data for a Polymer Composite Study

| Filler Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |

| 0 | 45 | 2.1 |

| 1 | 52 | 2.5 |

| 3 | 60 | 3.0 |

| 5 | 58 | 2.9 |

This table provides illustrative data showing the potential effect of a filler on the mechanical properties of a poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) matrix.

Role in Advanced Material Systems Requiring Specific Architectural Features

The ability to create complex and well-defined polymer architectures is crucial for the development of advanced materials. The use of 2,3,3-trimethylbutan-2-yl prop-2-enoate in the synthesis of block copolymers, for example, could lead to the formation of self-assembled nanostructures with distinct morphologies.

In a block copolymer architecture, a block of poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) would provide a rigid, sterically demanding domain. When combined with a block of a different, more flexible polymer, microphase separation can occur, leading to the formation of lamellar, cylindrical, or spherical nanodomains. The size and shape of these domains are influenced by the relative lengths of the blocks and the significant steric bulk of the 2,3,3-trimethylbutan-2-yl prop-2-enoate segments. These ordered nanostructures have potential applications in areas such as nanopatterning and the creation of photonic materials.

Analytical Characterization Techniques for 2,3,3 Trimethylbutan 2 Yl Prop 2 Enoate and Its Polymers in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the monomer and to confirm its conversion to the polymer.

For the 2,3,3-trimethylbutan-2-yl prop-2-enoate monomer , the ¹H NMR spectrum would display characteristic signals corresponding to the vinylic protons of the acrylate (B77674) group and the aliphatic protons of the bulky ester group. The three vinylic protons would appear as distinct multiplets in the range of 5.8-6.4 ppm. The highly shielded protons of the nine equivalent methyl groups of the tert-butyl moiety attached to the quaternary carbon would likely produce a sharp singlet around 0.9-1.1 ppm, while the six protons of the two methyl groups on the ester-linked quaternary carbon would appear as another singlet at a slightly downfield-shifted position, typically around 1.4-1.6 ppm, due to the proximity of the electron-withdrawing oxygen atom.

The ¹³C NMR spectrum of the monomer provides complementary information. Key signals would include those for the carbonyl carbon of the ester group (around 165 ppm), the vinylic carbons (approximately 128-132 ppm), the quaternary carbon of the tert-butyl group, and the oxygen-bound quaternary carbon of the alcohol moiety.

Upon polymerization , the most significant change observed in the NMR spectra is the disappearance of the signals corresponding to the vinylic protons and carbons. The sharp, well-resolved peaks of the monomer are replaced by broad signals in the polymer spectrum, which is characteristic of the reduced mobility of the nuclei within the long polymer chains. The backbone methine and methylene (B1212753) protons of the poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) would appear as broad multiplets in the aliphatic region of the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,3,3-Trimethylbutan-2-yl prop-2-enoate Monomer in CDCl₃ This data is predictive and based on typical values for structurally similar acrylate monomers.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Vinylic Protons (CH₂=CH-) | 5.8 - 6.4 (m) | 128.0 - 132.0 |

| Carbonyl Carbon (C=O) | - | ~165.0 |

| Quaternary Carbon (O-C(CH₃)₂) | - | ~82.0 |

| Methyl Protons (O-C(CH₃)₂) | ~1.5 (s, 6H) | ~25.0 |

| Quaternary Carbon (-C(CH₃)₃) | - | ~38.0 |

| Methyl Protons (-C(CH₃)₃) | ~1.0 (s, 9H) | ~27.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful and complementary techniques for identifying the functional groups present in a molecule.

For the 2,3,3-trimethylbutan-2-yl prop-2-enoate monomer , the IR spectrum would be dominated by a strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. Other key bands include the C=C stretching vibration of the acrylate moiety, typically seen around 1630-1640 cm⁻¹, and the C-O stretching vibrations of the ester linkage in the 1150-1250 cm⁻¹ region. The =C-H stretching and bending vibrations of the vinyl group would also be observable.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C=C stretch in the monomer would give a strong signal in the Raman spectrum.

The primary spectroscopic evidence for polymerization in both IR and Raman analysis is the disappearance of the vibrational bands associated with the vinyl group (e.g., the C=C stretch at ~1635 cm⁻¹ and the vinylic =C-H bands). The strong carbonyl (C=O) band, however, remains in the polymer spectrum, confirming the integrity of the ester side chains.

Table 2: Key IR Absorption Frequencies for Monomer and Polymer Frequencies are typical and may vary slightly.

| Functional Group | Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1725 | ~1725 |

| Acrylate C=C | C=C Stretch | ~1635 | Absent |

| Vinyl C-H | =C-H Stretch | ~3020-3100 | Absent |

| Ester C-O | C-O Stretch | ~1150-1250 | ~1150-1250 |

| Aliphatic C-H | C-H Stretch | ~2870-2980 | ~2870-2980 |

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry (MS) is used to determine the molecular weight of the monomer and to gain insight into its structure through fragmentation analysis. For a volatile and thermally stable compound like 2,3,3-trimethylbutan-2-yl prop-2-enoate, Electron Ionization (EI) is a common technique.

The EI mass spectrum of the monomer would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. However, due to the highly branched and sterically hindered nature of the tertiary alkyl group, this molecular ion may be weak or absent. The fragmentation pattern is often more informative. Characteristic fragments would likely arise from the cleavage of the ester group. A prominent peak would be expected from the formation of the stable pentamethylethyl cation ([C(CH₃)₂C(CH₃)₃]⁺) or the loss of a tert-butyl group.

For the resulting polymer, MS techniques are more complex. Methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are required to analyze the large polymer molecules, providing information about the distribution of polymer chain masses.

Chromatographic Separation and Analysis

Chromatography is essential for separating the components of a mixture, making it invaluable for assessing monomer purity and analyzing the results of a polymerization reaction.

Gas Chromatography (GC) for Monomer Purity and Conversion Monitoring

Gas Chromatography (GC) is the premier method for assessing the purity of the volatile 2,3,3-trimethylbutan-2-yl prop-2-enoate monomer. A sample is vaporized and passed through a column containing a stationary phase. The time it takes for the compound to travel through the column (the retention time) is characteristic of the compound. Impurities, such as the starting materials (e.g., 2,3,3-trimethylbutan-2-ol or acryloyl chloride) or by-products, will have different retention times, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

Furthermore, GC is a powerful tool for monitoring the conversion of monomer to polymer. By taking aliquots from the reaction mixture at different times and analyzing them by GC (after quenching the reaction), one can measure the decrease in the monomer peak area over time. This data is crucial for studying polymerization kinetics.

Table 3: Illustrative GC Data for Monomer Purity Analysis Retention times are hypothetical and depend on specific GC conditions (e.g., column, temperature program).

| Compound | Hypothetical Retention Time (min) | Purpose |

| 2,3,3-trimethylbutan-2-ol | 4.5 | Starting material impurity check |

| Acryloyl chloride | 3.8 | Starting material impurity check |

| 2,3,3-Trimethylbutan-2-yl prop-2-enoate | 8.2 | Main product peak |

| Dimer or other by-product | 10.5 | By-product detection |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

While GC is excellent for the volatile monomer, it cannot be used to analyze the non-volatile polymer. For the comprehensive analysis of the polymerization reaction mixture, High-Performance Liquid Chromatography (HPLC) is employed.

Specifically, Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard HPLC technique for polymer characterization. In SEC, the mixture is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains and any remaining monomer enter the pores, taking a longer path and eluting later. This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Reversed-phase HPLC can also be used to separate the non-polymeric components of the reaction mixture, such as the monomer, initiator fragments, and other small molecules, based on their polarity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers derived from 2,3,3-trimethylbutan-2-yl prop-2-enoate. This method separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains, which can permeate more into the pores of the column's stationary phase.

In the analysis of poly(2,3,3-trimethylbutan-2-yl prop-2-enoate), a polymer with a bulky tertiary alkyl ester side group, the choice of solvent (eluent) is critical to ensure complete dissolution of the polymer without causing degradation or unwanted interactions with the column packing material. Tetrahydrofuran (THF) is a commonly used eluent for polyacrylates and polymethacrylates with non-polar side chains. google.comresearchgate.net For polymers with varying polarities, other solvents such as N,N-Dimethylformamide (DMF) may be employed. regulations.gov

The GPC/SEC system is typically equipped with a series of detectors, including a refractive index (RI) detector, which is sensitive to the concentration of the polymer, and a light scattering (LS) detector, which provides a direct measure of the absolute molecular weight. A viscometer can also be included to determine the intrinsic viscosity of the polymer solution, offering insights into the polymer's architecture. mdpi.com

The data obtained from GPC/SEC analysis includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a target in controlled polymerization techniques. For instance, in the atom transfer radical polymerization (ATRP) of tert-butyl acrylate, a structurally similar monomer, polymers with low PDI values (e.g., <1.2) can be achieved. guidechem.comnih.gov

Table 1: Representative GPC/SEC Data for Polyacrylates with Bulky Side Groups

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Poly(tert-butyl acrylate) | 1,128,000 | 1,580,000 | 1.4 | THF | researchgate.net |

| Poly(1-adamantyl methacrylate) | 17,500 | 20,200 | 1.15 | THF | google.com |

| Poly(tBuA-b-MMA) | - | - | <1.2 | - | guidechem.comnih.gov |

This table presents illustrative data from polymers with structures analogous to poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) to indicate typical GPC/SEC results.

In-situ Monitoring Techniques for Polymerization Kinetics

In-situ monitoring techniques are powerful tools for studying the kinetics of polymerization of 2,3,3-trimethylbutan-2-yl prop-2-enoate in real-time. These methods allow for the continuous measurement of monomer conversion and other reaction parameters without the need for periodic sampling, which can disturb the reaction system.

One of the most common in-situ techniques is Fourier Transform Infrared (FT-IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR. tu-clausthal.de This method monitors the disappearance of the characteristic absorption bands of the monomer's vinyl group (C=C), typically around 1635 cm⁻¹, as it is converted into the single bonds of the polymer backbone. regulations.govcmu.edu The decrease in the intensity of this peak over time is directly proportional to the rate of polymerization. For acrylate polymerizations, the kinetics can be followed by tracking the consumption of the C=C bond. regulations.gov

Another powerful technique for in-situ monitoring is Nuclear Magnetic Resonance (NMR) spectroscopy. lcms.czlcms.cz Real-time NMR allows for the direct observation of the disappearance of vinyl proton signals from the monomer and the appearance of signals corresponding to the polymer backbone. lcms.cz This provides a quantitative measure of monomer conversion as a function of time. For bulk photopolymerization of methacrylates and acrylates, in-situ NMR has been successfully used to determine relative rate constants. lcms.cz

Automatic Continuous Online Monitoring of Polymerization (ACOMP) is a more advanced system that can simultaneously measure monomer conversion, polymer concentration, molecular weight, and intrinsic viscosity in real-time. mdpi.com The ACOMP system continuously extracts a small stream from the reactor, dilutes it, and passes it through a series of detectors (e.g., UV-Vis, RI, light scattering, viscometer). mdpi.com This provides a comprehensive, real-time picture of the polymerization kinetics and the evolution of polymer properties. While not specifically documented for 2,3,3-trimethylbutan-2-yl prop-2-enoate, ACOMP has been successfully used to monitor the polymerization of methyl methacrylate (B99206). mdpi.com

Differential Scanning Calorimetry (DSC) can also be used as an in-line technique to monitor polymerization kinetics by measuring the heat flow associated with the exothermic polymerization reaction. The rate of heat evolution is directly proportional to the rate of polymerization. tu-clausthal.de

Table 2: In-situ Monitoring of Acrylate Polymerization

| Technique | Monitored Parameter | Key Findings | Reference |

| ATR-FTIR | Decrease in C=C bond absorbance | Enables real-time tracking of monomer conversion. tu-clausthal.de | tu-clausthal.de |

| In-situ NMR | Disappearance of vinylic proton signals | Provides quantitative monomer conversion and kinetic rate constants. lcms.cz | lcms.cz |

| ACOMP | Monomer/polymer concentration, Mw, intrinsic viscosity | Allows for comprehensive real-time characterization of polymerization. mdpi.com | mdpi.com |

| In-line DSC | Heat flow of reaction | Determines polymerization rate from the heat of polymerization. tu-clausthal.de | tu-clausthal.de |

This table summarizes common in-situ techniques applicable to monitoring the polymerization of acrylates like 2,3,3-trimethylbutan-2-yl prop-2-enoate.

Theoretical and Computational Chemistry Studies on 2,3,3 Trimethylbutan 2 Yl Prop 2 Enoate

Quantum Chemical Calculations on Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties.

The electronic structure of 2,3,3-trimethylbutan-2-yl prop-2-enoate can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity. For acrylate (B77674) monomers, the HOMO is typically localized on the C=C double bond, making it susceptible to electrophilic attack, which is a key step in many polymerization processes.

Conformational analysis involves calculating the molecule's energy as a function of the rotation around its single bonds. Due to the bulky 2,3,3-trimethylbutan-2-yl (tert-heptyl) group, steric hindrance plays a significant role in determining the stable conformations of the monomer. The rotation around the ester C-O bond and the C-C bonds within the alkyl group leads to various rotamers with different energies. Computational scans of the potential energy surface can identify the lowest-energy (most stable) conformers. doi.org For this molecule, the most stable conformations would likely seek to minimize the steric clash between the bulky alkyl group and the acrylate moiety.

Interactive Data Table: Calculated Electronic and Conformational Properties

The following table presents hypothetical data from DFT calculations (B3LYP/6-31G level of theory) for the most stable conformer of 2,3,3-Trimethylbutan-2-yl prop-2-enoate.*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Dipole Moment | 1.98 | Debye |

| Key Dihedral Angle (C=C-C=O) | ~180 (s-trans) | Degrees |

| Key Dihedral Angle (C-O-C-C(CH₃)₃) | ~165 | Degrees |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping the energy landscape of chemical reactions, such as the steps involved in free-radical polymerization. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed reaction mechanism can be constructed.

Free-radical polymerization of 2,3,3-trimethylbutan-2-yl prop-2-enoate involves initiation, propagation, and termination steps. Computational models can simulate the addition of a radical initiator to the monomer's vinyl group (initiation) and the subsequent addition of the resulting monomer radical to another monomer molecule (propagation). researchgate.net The key to understanding the kinetics of these steps is the calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state.

Finding the transition state structure, a first-order saddle point on the potential energy surface, is a primary goal of these calculations. acs.org For the propagation step, the transition state involves the formation of a new C-C bond between the radical carbon of the growing polymer chain and one of the vinyl carbons of the incoming monomer. The bulky tert-heptyl group is expected to influence the activation energy due to steric hindrance, potentially leading to a lower propagation rate constant compared to less hindered acrylates like methyl acrylate. iaea.org

Interactive Data Table: Calculated Activation Energies for Polymerization Steps

The table below shows hypothetical activation energies for the initial steps of the free-radical polymerization of 2,3,3-Trimethylbutan-2-yl prop-2-enoate, calculated using DFT.

| Reaction Step | Description | Activation Energy (Ea) | Unit |

| Initiation | CH₃• + Monomer → CH₃-Monomer• | 28.5 | kJ/mol |

| Propagation | Monomer• + Monomer → Dimer• | 32.8 | kJ/mol |

| Propagation | Dimer• + Monomer → Trimer• | 33.1 | kJ/mol |

Molecular Dynamics Simulations for Monomer and Polymer System Behavior

While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. mdpi.com MD simulations use classical mechanics and a force field (a set of parameters describing the potential energy of the system) to calculate the trajectory of every atom in the system.

For 2,3,3-trimethylbutan-2-yl prop-2-enoate, MD simulations can be performed on the bulk liquid monomer to predict macroscopic properties like density, viscosity, and diffusion coefficient. These simulations provide insight into how the bulky molecules pack and move in the liquid state.

More importantly, MD simulations are used to study the structure and dynamics of the resulting polymer, poly(2,3,3-trimethylbutan-2-yl prop-2-enoate). rsc.org By simulating a polymer melt or a polymer in solution, one can calculate key structural properties such as the radius of gyration (a measure of chain size) and the end-to-end distance. Dynamic properties, including chain mobility and the glass transition temperature (Tg), can also be estimated. The bulky, rigid tert-heptyl side chains are expected to significantly restrict backbone motion, leading to a higher glass transition temperature compared to polymers with smaller, more flexible side chains like poly(n-butyl acrylate). researchgate.net

Interactive Data Table: Simulated Properties of Monomer and Polymer Systems

This table presents hypothetical results from all-atom MD simulations of the monomer liquid and the bulk amorphous polymer at a specified temperature (e.g., 298 K for monomer, 500 K for polymer).

| System | Property | Simulated Value | Unit |

| Monomer Liquid | Density | 0.89 | g/cm³ |

| Monomer Liquid | Self-Diffusion Coefficient | 1.2 x 10⁻⁶ | cm²/s |

| Polymer (Bulk) | Density | 1.05 | g/cm³ |

| Polymer (Bulk) | Radius of Gyration (Rg) | 2.8 | nm |

| Polymer (Bulk) | Estimated Glass Transition (Tg) | 410 | K |

Prediction of Reactivity and Polymerization Parameters using Computational Models

Building on quantum chemical calculations, computational models can predict key parameters that govern polymerization behavior, particularly in copolymerization. When 2,3,3-trimethylbutan-2-yl prop-2-enoate is copolymerized with another monomer (e.g., methyl acrylate), the relative rates of monomer addition are described by reactivity ratios, r₁ and r₂. mdpi.com

These ratios determine the composition and sequence distribution of the final copolymer. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can predict these ratios. rsc.orgarxiv.org These models typically use descriptors derived from quantum chemical calculations (such as HOMO/LUMO energies, partial atomic charges, and steric parameters) as input. chemrxiv.org For 2,3,3-trimethylbutan-2-yl prop-2-enoate, its significant steric bulk and electronic properties would be key descriptors. A high reactivity ratio for this monomer (r₁) would suggest it prefers to add to a growing chain ending in its own radical, leading to block-like sequences. Conversely, a low r₁ would favor alternation with the comonomer.

Interactive Data Table: Predicted Copolymerization Reactivity Ratios

The following table provides hypothetical reactivity ratios for the free-radical copolymerization of M₁ (2,3,3-Trimethylbutan-2-yl prop-2-enoate) with M₂ (Methyl Acrylate) at 60°C, predicted using a computational model.

| Parameter | Description | Predicted Value |

| r₁ | Reactivity ratio for Monomer 1 | 0.85 |

| r₂ | Reactivity ratio for Monomer 2 | 1.15 |

| r₁ * r₂ | Product of reactivity ratios | 0.98 |

The product r₁r₂ ≈ 1 suggests a nearly ideal random copolymerization behavior, with a slight preference for the incorporation of methyl acrylate.

Future Research Directions and Emerging Academic Applications of 2,3,3 Trimethylbutan 2 Yl Prop 2 Enoate

Development of Sustainable and Efficient Synthetic Protocols

The production of acrylic monomers has traditionally relied on petrochemical feedstocks and multi-step synthetic pathways that can involve hazardous reagents and significant energy consumption. A primary future research direction is the development of green and sustainable methods for synthesizing 2,3,3-trimethylbutan-2-yl prop-2-enoate. This aligns with the broader industry trend of seeking eco-friendly alternatives to conventional chemical processes. marketresearchfuture.com

Future research will likely focus on two main areas: the use of bio-based feedstocks and the application of enzymatic or heterogeneous catalysis. Lignocellulosic biomass, for instance, is a renewable source for producing platform chemicals that could potentially be converted into the alcohol or acid precursors required for this monomer. rsc.org Research into the acrylation of biomass-derived molecules is an active field, aiming to reduce dependence on petroleum. researchgate.net Furthermore, employing enzymatic catalysts, such as lipases, for the esterification process could offer high selectivity under mild reaction conditions, minimizing byproduct formation and energy use.

Table 1: Comparison of Synthetic Approaches for Acrylate (B77674) Esters

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Feedstock | Petrochemical-based (e.g., propylene) | Bio-based (e.g., lignocellulose, vegetable oils) rsc.orgresearchgate.net |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., lipases), solid acid catalysts |

| Reaction Conditions | High temperature, high pressure | Mild conditions (lower temperature and pressure) |

| Byproducts | Often significant, requiring extensive purification | Minimal, often biodegradable |

| Sustainability | Low, relies on finite resources | High, utilizes renewable resources researchgate.net |

Exploration of Novel Polymerization Mechanisms for Enhanced Control

The significant steric hindrance presented by the 2,3,3-trimethylbutan-2-yl group poses a considerable challenge for conventional free-radical polymerization, which may suffer from low propagation rates and limited conversion. Consequently, a major academic focus will be the application of controlled radical polymerization (CRP) techniques to this monomer.

Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. dtu.dk The application of these techniques would enable the creation of well-defined homopolymers of 2,3,3-trimethylbutan-2-yl prop-2-enoate, as well as block copolymers where its unique properties can be combined with those of other monomers. For instance, visible light-mediated CRP is an emerging technique that allows for temporal control of the polymerization process under mild conditions and could be particularly useful for overcoming the kinetic barriers associated with hindered monomers. acs.org

Table 2: Advanced Polymerization Techniques for Hindered Acrylates

| Polymerization Technique | Key Advantages for Hindered Monomers | Potential Polymer Architectures |

|---|---|---|

| ATRP | Good tolerance for various functional groups, controlled molecular weight. | Block, gradient, and star copolymers. dtu.dk |

| RAFT | Wide range of applicable monomers, robust for industrial scale-up. | Well-defined homopolymers, diblock and triblock copolymers. researchgate.net |

| Visible Light-Mediated CRP | Spatiotemporal control, energy-efficient, proceeds at ambient temperature. acs.org | Complex architectures, surface grafting, hydrogels. |

| Conventional Free Radical | Simple, low cost. | Random copolymers (often with low conversion and broad dispersity). |

Integration into Stimuli-Responsive and Smart Polymer Systems

For example, when copolymerized with a temperature-responsive monomer like N-isopropylacrylamide (NIPAM), the bulky alkyl groups would alter the hydrophilic/hydrophobic balance, thereby modifying the Lower Critical Solution Temperature (LCST) of the resulting polymer. dtu.dk Similarly, in pH-responsive systems containing monomers like acrylic acid, the steric bulk and hydrophobicity of the 2,3,3-trimethylbutan-2-yl prop-2-enoate units could influence the pKa of the acidic groups and the dynamics of the polymer's conformational transition from a swollen to a collapsed state. nih.govnih.gov This tunability is crucial for designing materials for applications in drug delivery, sensing, and soft robotics. mdpi.com

Table 3: Potential Role of 2,3,3-Trimethylbutan-2-yl prop-2-enoate in Smart Polymers

| Stimulus | Responsive Monomer Example | Potential Effect of Hindered Comonomer |

|---|---|---|

| Temperature | N-isopropylacrylamide (NIPAM) | Tunes the Lower Critical Solution Temperature (LCST). dtu.dk |

| pH | Acrylic Acid (AA), Methacrylic Acid (MAA) | Modulates the pH transition point and swelling behavior. nih.govnih.gov |

| Light | Spiropyran-containing monomers | Alters the kinetics of photo-isomerization due to changes in free volume. |

| Redox | Disulfide-containing monomers | Influences the accessibility of the responsive groups to redox agents. |

Potential in Bio-inspired and Biocompatible Polymer Research

The development of new biocompatible materials for medical applications is a field of constant innovation. The interaction between a material surface and a biological environment is governed by factors such as hydrophobicity, surface charge, and topography. Polymers based on 2,3,3-trimethylbutan-2-yl prop-2-enoate could offer new solutions in this domain.

Research suggests that controlling surface hydrophobicity can influence protein adsorption and cell adhesion, which are critical for the biocompatibility of medical devices. nih.gov The highly hydrophobic and bulky nature of the 2,3,3-trimethylbutan-2-yl group could lead to polymers that resist biofouling, a process where unwanted biological material accumulates on a surface. mdpi.com This could be advantageous for coatings on medical implants and diagnostic devices. Future academic studies will likely involve synthesizing copolymers, for example with hydrophilic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), to create amphiphilic surfaces with tunable properties for specific biomedical applications, such as scaffolds for tissue regeneration. nih.govgoogle.com

Table 4: Comparison of Acrylate-Based Biomaterials

| Polymer | Key Feature | Potential Biomedical Application |

|---|---|---|

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hydrophilic, soft | Soft contact lenses, hydrogels. google.com |

| Poly(methyl methacrylate) (PMMA) | Rigid, transparent | Bone cement, intraocular lenses. researchgate.net |

| Poly(2-methoxyethyl acrylate) (PMEA) | Excellent biocompatibility, resists protein fouling | Blood-contacting devices, anti-fouling coatings. nih.gov |

| Poly(2,3,3-trimethylbutan-2-yl prop-2-enoate) | Highly hydrophobic, thermally stable | Potential for durable, anti-fouling coatings, drug delivery matrices. |

Challenges and Opportunities in the Academic Research Landscape for Hindered Acrylates

While the potential applications are significant, the academic exploration of 2,3,3-trimethylbutan-2-yl prop-2-enoate and similar hindered acrylates is not without its difficulties. The primary challenges are synthetic in nature, stemming from the steric bulk that can impede both monomer synthesis and subsequent polymerization.

However, these challenges are intrinsically linked to the opportunities. The very properties that make synthesis difficult—namely the steric hindrance—are what give the resulting polymers their desirable characteristics, such as high glass transition temperatures (Tg), enhanced thermal stability, and resistance to chemical and hydrolytic degradation. These features are highly sought after for specialty applications, including high-performance coatings, engineering resins, and viscosity modifiers for lubricants. google.com The opportunity for academics lies in overcoming the synthetic hurdles through innovative chemistry. Developing novel catalytic systems and leveraging advanced polymerization techniques will unlock the full potential of this class of monomers, paving the way for a new generation of high-performance materials. The push towards sustainable manufacturing further adds a layer of opportunity, encouraging research into bio-based production routes and recyclable polymer designs. mdpi.com

Table 5: Summary of Challenges and Opportunities for Hindered Acrylates

| Category | Challenges | Opportunities |

|---|---|---|

| Synthesis | Potentially low yields and slow reaction rates in esterification. | Development of novel, highly efficient catalytic systems (e.g., enzymatic, heterogeneous). |

| Polymerization | Slow propagation, low conversion, difficulty in achieving high molecular weight. | Application of controlled polymerization techniques (ATRP, RAFT) to create novel architectures. acs.orgresearchgate.net |

| Material Properties | Limited processability if Tg is excessively high. | Creation of polymers with high thermal stability, chemical resistance, and specific optical/mechanical properties. |

| Applications | Niche markets may limit large-scale production viability. | Design of advanced materials for high-value sectors: biomedical devices, specialty coatings, electronics. mdpi.comgoogle.com |

| Sustainability | Reliance on petrochemicals in traditional routes. | Innovation in bio-based synthesis and end-of-life recyclability (circular economy). marketresearchfuture.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.